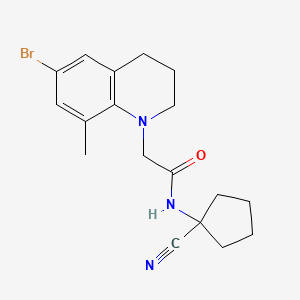![molecular formula C14H15ClFNO4 B2452074 Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate CAS No. 185012-16-2](/img/structure/B2452074.png)
Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate, also known as EF24, is a synthetic compound with the molecular formula C14H15ClFNO4 and a molecular weight of 315.73 g/mol.
Métodos De Preparación
The synthesis of Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate typically involves the reaction of diethyl malonate with 4-chloro-2-fluoroaniline under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for scaling up the process. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
Cancer Therapy: The compound has shown promise as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Neuroprotection: Research suggests that the compound may have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases.
Immunomodulation: The compound has been investigated for its ability to modulate the immune system, which could have implications for treating autoimmune diseases.
Mecanismo De Acción
The mechanism of action of Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating signaling pathways involved in cell growth, apoptosis, and immune response. The exact molecular targets are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in these pathways.
Comparación Con Compuestos Similares
Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Similar compounds include:
Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate: This compound has a similar structure but differs in the position of the chloro and fluoro groups.
Diethyl 2-[(4-chloro-3-fluoroanilino)methylene]malonate: Another structural isomer with different positioning of the substituents.
These structural differences can lead to variations in reactivity and biological activity, highlighting the uniqueness of this compound .
Propiedades
IUPAC Name |
diethyl 2-[(4-chloro-2-fluoroanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(15)7-11(12)16/h5-8,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYQBWBVABOAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
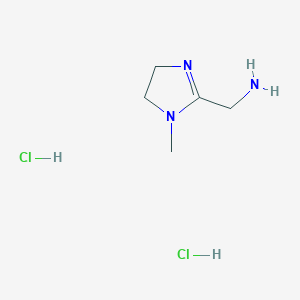
![6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2451993.png)
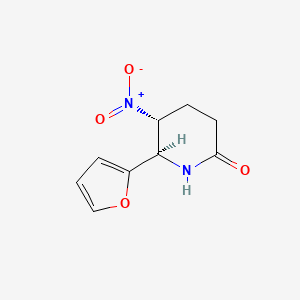
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2451997.png)
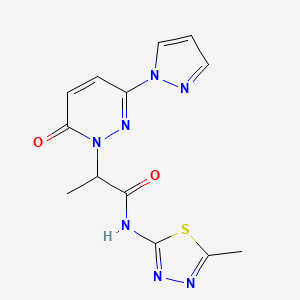
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2452000.png)
![1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2452001.png)
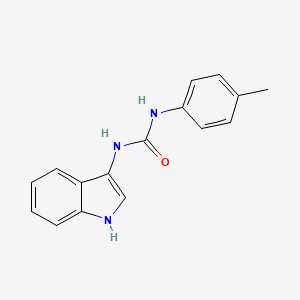
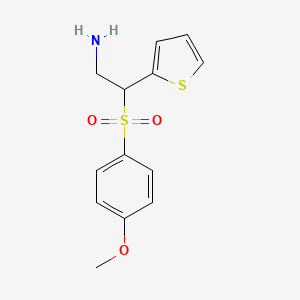
![7-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2452005.png)
![2-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2452007.png)

![6-Fluoro-2-[(2-fluoroethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2452011.png)
